tert-Butyl (4-(methylsulfonamido)butyl)carbamate
Overview
Description
tert-Butyl (4-(methylsulfonamido)butyl)carbamate is an organic compound with the molecular formula C10H22N2O4S It is a derivative of carbamate and contains a tert-butyl group, a methylsulfonamido group, and a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(methylsulfonamido)butyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(methylsulfonamido)butyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-(methylsulfonamido)butyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methylsulfonamido group can be oxidized to form sulfone derivatives.
Reduction: The carbamate group can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Alkylating agents such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl substituted carbamates.
Scientific Research Applications
tert-Butyl (4-(methylsulfonamido)butyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(methylsulfonamido)butyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methylsulfonamido group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used as a protecting group for amines.
tert-Butyl (4-(methylsulfonyl)oxy)piperidine-1-carboxylate: Another compound with a similar structure but different functional groups.
Uniqueness
tert-Butyl (4-(methylsulfonamido)butyl)carbamate is unique due to the presence of both the methylsulfonamido and carbamate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H22N2O4S |
---|---|
Molecular Weight |
266.36 g/mol |
IUPAC Name |
tert-butyl N-[4-(methanesulfonamido)butyl]carbamate |
InChI |
InChI=1S/C10H22N2O4S/c1-10(2,3)16-9(13)11-7-5-6-8-12-17(4,14)15/h12H,5-8H2,1-4H3,(H,11,13) |
InChI Key |
HGLAQJXVSLPJFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNS(=O)(=O)C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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